molecular formula C9H17NO3 B12960052 3-(3-Methoxypiperidin-1-yl)propanoic acid

3-(3-Methoxypiperidin-1-yl)propanoic acid

Cat. No.: B12960052
M. Wt: 187.24 g/mol
InChI Key: QIWFLLVVMPJLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxypiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a propanoic acid moiety

Preparation Methods

The synthesis of 3-(3-Methoxypiperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of an isoxazole ring, methylation, ester reduction, benzylic chlorination, benzylic substitution, and finally hydrolysis and decarboxylation . This multi-step process ensures the formation of the desired compound with high purity and yield.

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(3-Methoxypiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methoxypiperidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3-Methoxypiperidin-1-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-(3-methoxypiperidin-1-yl)propanoic acid

InChI

InChI=1S/C9H17NO3/c1-13-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

QIWFLLVVMPJLDP-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.